molecular formula C16H19FN8OS B2828083 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 898414-60-3

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2828083
CAS No.: 898414-60-3
M. Wt: 390.44
InChI Key: CHSOCFARQKWEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic compound featuring a triazolotriazine core substituted with ethylamino groups, a thioether linkage, and a 3-fluorophenylacetamide moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (inferred from analogs) and hydrogen-bonding capacity, which may influence its biological activity.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN8OS/c1-3-18-13-21-14(19-4-2)25-15(22-13)23-24-16(25)27-9-12(26)20-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSOCFARQKWEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

  • Formation of the Triazolotriazine Core: : The triazolotriazine core can be synthesized by reacting 3-amino-1,2,4-triazole with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

  • Introduction of Ethylamino Groups: : The bis(ethylamino) groups are introduced by reacting the triazolotriazine intermediate with ethylamine. This step is typically performed under reflux conditions in a suitable solvent like ethanol.

  • Thioether Formation: : The thiol group is introduced by reacting the bis(ethylamino)triazolotriazine with a thiolating agent such as thiourea, followed by oxidation with hydrogen peroxide to form the thioether linkage.

  • Acetamide Formation: : The final step involves the acylation of the thioether intermediate with 3-fluorophenylacetyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolotriazine core or the fluorophenylacetamide moiety, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazolotriazine derivatives, dehalogenated products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites on the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.

Comparison with Similar Compounds

Methoxyphenyl Analog: 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

This analog replaces the 3-fluorophenyl group with a 3-methoxyphenyl substituent. Key differences include:

  • Lipophilicity : The methoxy analog has an XLogP3 of 3.4, suggesting moderate lipophilicity, which may differ slightly from the fluorinated compound due to substituent polarity .
  • Hydrogen Bonding: Both compounds share three hydrogen bond donors, but the methoxy group introduces an additional hydrogen bond acceptor (OCH₃), increasing the topological polar surface area (TPSA) to 144 Ų. The fluorine substituent may reduce TPSA slightly due to its smaller size .

Nitro-Ethoxy Phenyl Analog: 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-ethoxy-2-nitro-phenyl)ethanamide

This compound features a bulkier 4-ethoxy-2-nitrophenyl group. Notable contrasts include:

  • Steric and Electronic Effects: The nitro group is strongly electron-withdrawing, which could enhance reactivity or alter target binding.
  • Molecular Weight : The nitro-ethoxy substitution likely increases molecular weight compared to the fluorophenyl derivative, impacting pharmacokinetics (e.g., absorption and distribution) .

Functional Analogues in Agrochemicals

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structural Similarities : Shares a triazolo-heterocyclic core and fluorophenyl group.
  • Functional Differences : Flumetsulam’s sulfonamide group and pyrimidine ring enhance herbicidal activity via acetolactate synthase inhibition. The target compound’s acetamide-thioether linkage may confer distinct target selectivity .

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Core Motif: Both compounds contain acetamide groups, but oxadixyl’s oxazolidinone ring and dimethylphenyl substituent optimize fungicidal activity. The target compound’s triazolotriazine core may enable alternative mechanisms .

Comparative Data Table

Property/Compound Target Compound (3-Fluorophenyl) Methoxyphenyl Analog Nitro-Ethoxy Phenyl Analog Flumetsulam
Molecular Weight (g/mol) ~402 (estimated) 402.5 >450 (estimated) 325.3
XLogP3 ~3.3 (estimated) 3.4 Likely higher 1.9
Hydrogen Bond Donors 3 3 3 2
Hydrogen Bond Acceptors 8–9 (estimated) 9 >10 7
Topological Polar Surface Area ~140 (estimated) 144 >150 106
Key Substituent 3-Fluorophenyl 3-Methoxyphenyl 4-Ethoxy-2-nitrophenyl 2,6-Difluorophenyl

Implications of Structural Variations

  • Fluorine vs. Methoxy : Fluorine’s smaller size and electronegativity may improve metabolic stability and membrane penetration compared to the methoxy group, which could enhance solubility but reduce CNS penetration .
  • Agrochemical vs. Pharmaceutical Potential: The triazolotriazine core in the target compound and its analogs shares motifs with agrochemicals (e.g., flumetsulam), suggesting possible herbicidal or fungicidal applications. However, the acetamide-thioether structure may also align with kinase inhibitor scaffolds in drug discovery .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions. Key steps include:

Formation of the triazolo-triazine core : Cyclization of ethylamino precursors under reflux with anhydrous solvents (e.g., ethanol or DMF) .

Thioether linkage introduction : Reaction with mercaptoacetic acid derivatives in the presence of coupling agents (e.g., DCC) .

Acylation : Attachment of the 3-fluorophenyl acetamide group using 3-fluorophenyl acetic acid under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield Optimization Tips
1Ethanol, reflux, 12–24 hUse anhydrous solvents to avoid hydrolysis
2DCC, THF, room temperatureMonitor via TLC (Rf = 0.3–0.5)
3DMF, triethylamine, 60–80°CPurify via column chromatography (SiO₂, EtOAc/hexane)

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., ethylamino peaks at δ 1.2–1.4 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀F₇N₈OS: 563.14) .
  • HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Control experiments : Compare with structurally similar triazolo-triazine derivatives to establish baseline activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during acylation?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. DMSO), and base (triethylamine vs. pyridine) to identify optimal parameters .
  • Catalyst screening : Test coupling agents (e.g., EDCI, HATU) to enhance efficiency .
  • Real-time monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reaction time dynamically .

Q. What strategies are employed in structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) and compare IC₅₀ values .
  • Functional group replacement : Replace the thioether linkage with sulfoxide/sulfone groups to assess electronic effects on bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin) .

Q. How should contradictory data in biological activity profiles be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate kinase inhibition results using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Purity verification : Re-test active batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates) .
  • Meta-analysis : Compare data with structurally related compounds (e.g., triazolo-pyridazines) to identify trends .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • ADME profiling :
  • Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid .
  • Plasma stability : Incubate with rat plasma (37°C, 24 h) and quantify via LC-MS/MS .
  • Pharmacokinetic parameters : Administer IV/orally to rodents and calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.